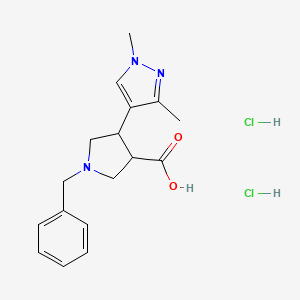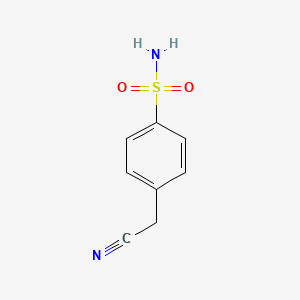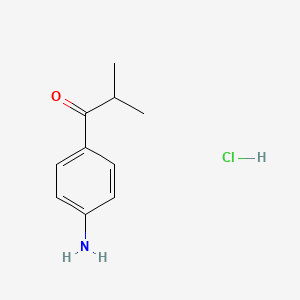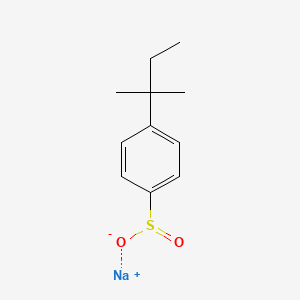
1,1-Difluoro-3,3,5-trimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3,3,5-trimethylcyclohexane: is an organic compound with the molecular formula C9H16F2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by fluorine atoms at the 1-position, and three methyl groups are attached at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-3,3,5-trimethylcyclohexane can be synthesized through several methods. One common approach involves the fluorination of 3,3,5-trimethylcyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would require careful control of reaction parameters to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the fluorinating agents and manage any by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3,3,5-trimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Products include various substituted cyclohexanes.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexane derivatives with different functional groups.
Scientific Research Applications
1,1-Difluoro-3,3,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1-difluoro-3,3,5-trimethylcyclohexane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the fluorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different functional groups. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
- 1,1-Difluoro-2,3,3-trimethylcyclohexane
- Perfluoro-1,3,5-trimethylcyclohexane
Comparison: 1,1-Difluoro-3,3,5-trimethylcyclohexane is unique due to the specific positioning of the fluorine atoms and methyl groups, which influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,1-difluoro-3,3,5-trimethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2/c1-7-4-8(2,3)6-9(10,11)5-7/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPPEZDHPLYDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(F)F)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260874.png)
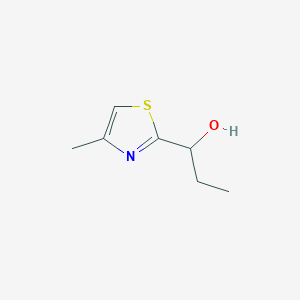
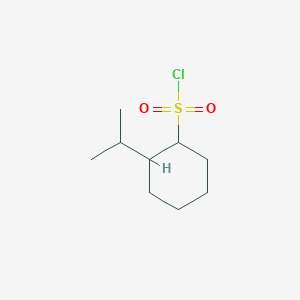

![{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B15260920.png)
